molecular formula C22H24Cl2F6N2O2 B11491668 N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide

N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide

Cat. No.: B11491668
M. Wt: 533.3 g/mol
InChI Key: DXMQIWJAOPWHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexenone ring, introduction of the butylamino group, and the attachment of the hexafluoropropan-2-yl and dichlorobenzamide moieties. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide include other cyclohexenone derivatives, fluorinated compounds, and benzamide derivatives. Examples include:

  • 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile
  • N-(di-n-butylamino)methylene-protected 2-aminopurine riboside

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hexafluoropropan-2-yl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24Cl2F6N2O2

Molecular Weight

533.3 g/mol

IUPAC Name

N-[2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H24Cl2F6N2O2/c1-4-5-8-31-15-10-19(2,3)11-16(33)17(15)20(21(25,26)27,22(28,29)30)32-18(34)13-7-6-12(23)9-14(13)24/h6-7,9,31H,4-5,8,10-11H2,1-3H3,(H,32,34)

InChI Key

DXMQIWJAOPWHIT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)CC(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.